N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a benzothiazole moiety
Properties
Molecular Formula |
C20H22FN3O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C20H22FN3O2S/c1-23(20-18-4-2-3-5-19(18)27(25,26)22-20)17-10-12-24(13-11-17)14-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3 |
InChI Key |
JRHSSPTZGBNWGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine under basic conditions to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorophenyl group play crucial roles in its binding to target proteins, influencing their activity. The benzothiazole moiety may also contribute to its overall biological effects by interacting with different cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Another piperidine derivative with similar structural features.
Piperine: A naturally occurring piperidine-based compound with various biological activities.
Evodiamine: A piperidine alkaloid with antimalarial and anticancer properties.
Uniqueness
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of a piperidine ring, fluorophenyl group, and benzothiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
